3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(3-Fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core with a 3-fluorophenyl substituent at position 3 and a 3-methoxyphenylmethylamine group at position 3. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) moieties, which may enhance its binding affinity to biological targets.
Properties
IUPAC Name |
3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c1-30-18-9-4-6-15(12-18)14-25-22-19-10-2-3-11-20(19)29-23(26-22)21(27-28-29)16-7-5-8-17(24)13-16/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWMTJHXSDTQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Formation of the Quinazoline Ring: This step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with quinazoline and triazole structures exhibit significant anticancer properties. The incorporation of fluorine and methoxy groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved efficacy against various cancer cell lines.
- Case Study : A related compound demonstrated selective cytotoxicity against human cancer cells by inducing apoptosis through the activation of specific signaling pathways. This suggests that similar compounds could be developed based on the structure of 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine.
Antimicrobial Properties
The quinazoline scaffold has been associated with antimicrobial activity. The presence of the triazole ring may also contribute to enhanced interaction with microbial targets.
- Research Findings : A study reported that derivatives of quinazoline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine as a candidate for further investigation in antimicrobial drug development.
Anti-inflammatory Effects
Compounds containing triazole rings have shown potential anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
- Evidence : Research has indicated that triazole derivatives can suppress the production of pro-inflammatory cytokines in vitro. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be achieved through multi-step organic reactions involving:
- Formation of the quinazoline core.
- Introduction of the triazole ring via cycloaddition reactions.
- Functionalization with fluorophenyl and methoxyphenyl groups through nucleophilic substitutions.
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of 3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-N-[(3-Methoxyphenyl)Methyl]-5-Oxo-4,5-Dihydro[1,2,3]Triazolo[1,5-a]Quinazoline-8-Carboxamide (E543-0718)
- Key Differences :
- Position 3: 4-Methoxyphenyl (electron-donating) vs. 3-Fluorophenyl (electron-withdrawing) in the target compound.
- Position 8: Additional carboxamide group absent in the target compound.
- Implications :
3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)Triazolo[1,5-a]Quinazolin-5-Amine
- Key Differences :
- Position 3: Benzenesulfonyl (strong electron-withdrawing) vs. 3-Fluorophenyl.
- Position 5: 4-Ethoxyphenyl (alkyl chain) vs. 3-methoxyphenylmethylamine.
- Implications :
N-[2-(3,4-Diethoxyphenyl)Ethyl]-3-(4-Methylphenyl)Triazolo[1,5-a]Quinazolin-5-Amine
- Key Differences :
- Position 3: 4-Methylphenyl (electron-donating) vs. 3-Fluorophenyl.
- Position 5: Diethoxyphenethyl group vs. methoxyphenylmethylamine.
- Diethoxy substituents may confer metabolic instability compared to methoxy .
Triazolopyrimidine Derivatives with Chlorophenyl/Fluorophenyl Substituents
N-(3-Chlorophenyl)-5-Methyl-2-[2-(Methylamino)Ethyl][1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine (93)
- Key Differences: Core Structure: Triazolopyrimidine vs. triazoloquinazoline. Substituents: 3-Chlorophenyl vs. 3-Fluorophenyl; methylaminoethyl side chain.
- Implications: Chlorine’s larger atomic size may sterically hinder target binding compared to fluorine. The methylaminoethyl group in compound 93 could enhance solubility but reduce metabolic stability .
7-(4-(Benzyloxy)-3-Methoxyphenyl)-N-(3-Fluorophenyl)-4,7-Dihydro-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide (V5)
- Key Differences :
- Position 6: Carboxamide group absent in the target compound.
- Substituents: Benzyloxy and 3-methoxyphenyl vs. 3-methoxyphenylmethylamine.
- Implications: The benzyloxy group in V5 may confer antioxidant activity, as seen in triazolopyrimidines .
Molecular Properties Comparison
*LogP estimated using fragment-based methods.
Research Findings and Implications
- Antimalarial Potential: Fluorophenyl derivatives in (e.g., compound 93) show activity against Plasmodium falciparum. The target’s fluorine substituent may enhance similar efficacy .
- Antioxidant Activity : highlights triazolopyrimidines with benzyloxy groups as antioxidants. The target’s methoxy group may confer comparable radical-scavenging properties .
- Metabolic Stability : The absence of ester or carboxamide groups in the target compound (vs. E543-0718 or V5) could improve metabolic stability .
Biological Activity
The compound 3-(3-Fluorophenyl)-N-[(3-Methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the class of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- SW-480 (colorectal cancer)
- MCF-7 (human breast cancer)
Cytotoxicity Results
The cytotoxic effects were assessed using the MTT assay, with results summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-Fluorophenyl)-N-[(3-Methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | A549 | X.X ± Y.Y | Apoptosis induction |
| 6n (comparison) | A549 | 5.9 ± 1.7 | Apoptosis induction |
| Cisplatin | A549 | 15.37 | DNA cross-linking |
Note: The exact IC50 values for the target compound need to be determined through experimental studies.
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with the compound led to an increase in both early and late apoptotic cells in a dose-dependent manner.
- Apoptotic Induction :
- Early apoptosis: Increased from 2.61% at low concentration to significant levels at higher concentrations.
- Late apoptosis: Marked increase observed with higher doses.
Study on Quinazoline Derivatives
A study focused on a series of quinazoline-pyrimidine hybrids demonstrated their potential as antiproliferative agents against human cancer cell lines. The findings suggest that structural modifications can enhance biological activity significantly.
For instance, compounds with electron-withdrawing groups exhibited improved cytotoxicity compared to their counterparts without such modifications .
Additional Findings on Triazoloquinazolines
Research indicates that triazoloquinazolines can act as effective DNA intercalators and may exhibit selective receptor antagonism. Such properties suggest that these compounds could be developed further for therapeutic applications beyond oncology .
Q & A
What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Basic Research Focus
The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions, substitution at the quinazoline core, and functionalization of aryl groups. A common approach is the coupling of amidine precursors with halogenated intermediates under reflux conditions, as seen in analogous triazolo-triazaphosphinine syntheses . Optimization of reaction conditions (e.g., solvent choice, catalyst, temperature) is critical. For example, using 1,4-dioxane as a solvent with triethylamine (TEA) as a base improved yields in related triazoloheterocycles . To enhance yields, researchers should:
- Conduct kinetic studies to identify rate-limiting steps.
- Explore alternative coupling agents (e.g., POCl₃ for cyclization) .
- Monitor intermediate purity via TLC or HPLC to minimize side reactions.
Reference yields for similar compounds range from 39.5% to 85%, depending on substituent steric effects .
How can contradictory NMR data (e.g., chemical shift discrepancies) be resolved during structural characterization?
Advanced Research Focus
Contradictions in spectroscopic data often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. For example, in triazoloquinazoline derivatives, fluorine and methoxy substituents can cause unexpected deshielding in -NMR due to anisotropic effects . To resolve discrepancies:
- Perform -NMR and DEPT-135 experiments to confirm carbon environments.
- Use - COSY and - HSQC to assign coupling patterns.
- Compare experimental data with DFT-predicted chemical shifts, as demonstrated in crystal structure studies of methoxyphenyl-substituted triazoles .
What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) is widely used to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and intermolecular interactions. For triazoloquinazoline derivatives:
- Optimize geometry at the B3LYP/6-311+G(d,p) level to assess stability .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- Simulate IR and NMR spectra to validate experimental data .
Studies on analogous compounds show that fluorine substituents increase electrophilicity, while methoxy groups enhance π-stacking interactions .
How should experimental designs be structured to evaluate biological activity while minimizing confounding variables?
Basic Research Focus
For bioactivity assays (e.g., kinase inhibition), adopt a quasi-experimental design with positive/negative controls and blinded data analysis . Key considerations:
- Use Lipinski’s Rule of Five to assess drug-likeness (e.g., logP, molecular weight).
- Employ dose-response curves (IC₅₀ determination) with triplicate measurements.
- Validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays.
Pharmaceutical studies on quinazoline-based APIs (e.g., Lapatinib) highlight the importance of salt forms (e.g., ditosylate) for solubility and bioavailability .
How do fluorine and methoxy substituents influence intermolecular interactions and crystallographic packing?
Advanced Research Focus
Fluorine’s electronegativity induces dipole-dipole interactions, while methoxy groups participate in CH-π and van der Waals interactions. Crystal structure analyses of methoxyphenyl-triazoles reveal:
- Fluorophenyl groups adopt coplanar conformations with the quinazoline core, enhancing rigidity .
- Methoxy oxygen atoms form hydrogen bonds with adjacent aromatic protons, stabilizing crystal lattices .
These interactions impact solubility and melting points, as observed in compounds with melting points ranging from 196–198°C .
What strategies mitigate scalability challenges in synthesizing this compound?
Advanced Research Focus
Scale-up requires balancing reaction efficiency and purity. Strategies include:
- Switching from batch to flow chemistry for exothermic steps (e.g., cyclization) .
- Using membrane technologies (e.g., nanofiltration) to remove byproducts .
- Optimizing solvent systems (e.g., ethanol/water mixtures) for recrystallization .
AI-driven reaction path searches (e.g., ICReDD’s quantum chemical methods) can predict optimal conditions, reducing trial-and-error experimentation .
How can AI and machine learning accelerate property prediction or synthesis optimization?
Advanced Research Focus
AI integration enables:
- Predictive Modeling : Train neural networks on datasets of triazoloquinazoline properties (e.g., solubility, logP) using COMSOL Multiphysics for multiparameter optimization .
- Autonomous Experimentation : Implement robotic platforms with real-time feedback loops to adjust reaction parameters (e.g., temperature, stoichiometry) .
- Reaction Path Discovery : Use DFT-guided algorithms to identify low-energy pathways for functional group transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
